alpha-Butylphenethyl acetate
Description
Alpha-Butylphenethyl acetate: is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . It is also known by its systematic name, Benzeneethanol, alpha-butyl-, acetate . This compound is characterized by its pleasant aroma, making it a valuable ingredient in the fragrance and flavor industries .
Properties
CAS No. |
40628-77-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-phenylhexan-2-yl acetate |
InChI |
InChI=1S/C14H20O2/c1-3-4-10-14(16-12(2)15)11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3 |
InChI Key |
VBVKRNQURKLZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Butylphenethyl acetate can be synthesized through the esterification reaction between alpha-butylphenethyl alcohol and acetic acid . This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Alpha-Butylphenethyl acetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Hydrolysis: Alpha-butylphenethyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alpha-butylphenethyl alcohol.
Scientific Research Applications
Alpha-Butylphenethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of alpha-Butylphenethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma . At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell . The exact molecular targets and pathways involved in its potential therapeutic effects are still under investigation .
Comparison with Similar Compounds
Alpha-Butylphenethyl acetate can be compared with other similar compounds such as:
Alpha-Butylphenethyl alcohol: The alcohol precursor used in its synthesis.
Phenethyl acetate: Another ester with a similar structure but different alkyl group.
Butyl acetate: A simpler ester with a butyl group but lacking the phenethyl moiety.
Uniqueness: this compound is unique due to its specific combination of the butyl and phenethyl groups, which contribute to its distinct aroma and chemical properties .
Biological Activity
Alpha-butylphenethyl acetate is an organic compound that belongs to the class of phenethyl esters. Its biological activity has garnered interest in various fields, including pharmacology, toxicology, and fragrance chemistry. This article provides a comprehensive overview of its biological properties, including enzymatic interactions, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
The compound features a butyl group attached to the phenethyl acetate moiety, which influences its solubility and interaction with biological systems.
Enzymatic Interactions
This compound interacts with various enzymes that facilitate its metabolic processes. Notably, it is involved in esterification reactions catalyzed by alcohol O-acetyltransferases. These enzymes are crucial for the synthesis of acetyl esters from alcohols and acetyl-CoA:
| Enzyme | Function | Gene Name | Molecular Weight |
|---|---|---|---|
| Alcohol O-acetyltransferase 1 | Catalyzes esterification of alcohols | ATF1 | 61,035.5 |
| Alcohol O-acetyltransferase 2 | Similar function as ATF1 | ATF2 | 61,897.5 |
These enzymes play a significant role in the metabolism of this compound, impacting its biological effects.
Toxicity Studies
Extensive toxicity assessments have been conducted to evaluate the safety profile of this compound and related compounds. Notably, studies on its analogs have shown:
- Genotoxicity : In vitro assays indicated that this compound does not exhibit mutagenic properties. For instance, tests using Salmonella typhimurium strains showed no increase in revertant colonies at concentrations up to 5000 μg/plate .
- Repeated Dose Toxicity : The Margin of Exposure (MOE) for repeated dose toxicity was calculated to be greater than 100, indicating a low risk for adverse effects upon repeated exposure .
- Skin Sensitization : Evaluations revealed that this compound is not expected to cause skin sensitization or respiratory irritation .
Fragrance Applications
This compound is commonly used in the fragrance industry due to its pleasant aroma profile. It has been studied for its olfactory properties and potential applications in perfumery. Research indicates that it can enhance the overall fragrance experience when combined with other aromatic compounds .
Therapeutic Potential
Recent studies have explored the potential therapeutic applications of this compound. For example, its anti-inflammatory properties have been investigated in animal models, showing promise in reducing inflammation markers . Additionally, its role as a natural flavoring agent has been examined in food sciences, where it contributes to flavor enhancement without significant toxicity .
Q & A
Q. What are the recommended methods for synthesizing alpha-Butylphenethyl acetate with high purity, and how can reproducibility be ensured?
- Methodological Answer : A stepwise synthesis protocol should include:
- Esterification : React butylphenethyl alcohol with acetyl chloride in anhydrous conditions, using a catalyst like pyridine.
- Purification : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product.
- Characterization : Confirm structure via -NMR (e.g., acetyl proton resonance at ~2.1 ppm) and HPLC (≥98% purity).
- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst concentration) and adhere to IUPAC guidelines for reporting synthetic procedures .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- Spectroscopy : Use IR spectroscopy to identify ester carbonyl stretches (~1740 cm) and -NMR for carbon backbone verification.
- Chromatography : Apply reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
- Cross-Validation : Compare retention times and spectral data with reference standards or published databases (e.g., NIST Chemistry WebBook) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : Expose samples to elevated temperatures (40°C), humidity (75% RH), and light (UV exposure).
- Monitoring : Use HPLC to track degradation products over time.
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life. Ensure samples are free of bubbles or cross-contamination during handling .
Advanced Research Questions
Q. How can advanced spectroscopic techniques elucidate the structural dynamics of this compound in different solvent environments?
- Methodological Answer :
- Variable-Temperature NMR : Analyze chemical shift changes in solvents like DMSO or chloroform to study solvation effects.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to correlate experimental NMR shifts with predicted electronic environments.
- Dynamic Light Scattering (DLS) : Measure aggregation behavior in polar vs. non-polar solvents .
Q. What experimental strategies are effective for studying interactions between this compound and lipid bilayers?
- Methodological Answer :
- Liposome Preparation : Incorporate the compound into phosphatidylcholine bilayers using thin-film hydration.
- Binding Assays : Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during interaction.
- Membrane Fluidity : Measure fluorescence anisotropy with diphenylhexatriene (DPH) probes.
- Control Experiments : Compare results with structurally similar esters (e.g., cholesteryl acetate) to identify specificity .
Q. How should researchers address discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound across studies?
- Methodological Answer :
- Cross-Validation : Replicate measurements using multiple methods (e.g., combustion calorimetry vs. computational estimates).
- Standardization : Reference NIST-traceable protocols for gas-phase ion energetics or solution-phase equilibria.
- Contextual Analysis : Consider differences in experimental conditions (e.g., solvent polarity, temperature gradients) and adjust for systematic errors .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Propagation : Calculate confidence intervals for EC values via bootstrapping.
- Sensitivity Analysis : Test robustness by excluding outliers or varying model assumptions .
Q. How can researchers design experiments to distinguish between covalent and non-covalent interactions of this compound with proteins?
- Methodological Answer :
- Mass Spectrometry : Detect adduct formation via LC-MS/MS (e.g., +42 Da shift for acetylation).
- Competitive Binding Assays : Use excess acetyl-CoA to test reversibility.
- Kinetic Studies : Compare reaction rates under denaturing vs. native conditions .
Notes
- References : Ensure citations align with institutional guidelines (e.g., APA for literature reviews) .
- Ethical Compliance : Disclose conflicts of interest and obtain approvals for biological studies .
- Data Sharing : Deposit raw spectra, chromatograms, and computational outputs in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
